N'-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-11-13(18)6-3-7-14(11)20-16(22)15(21)19-10-17(2,23)9-12-5-4-8-24-12/h3-8,23H,9-10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSLHWHWCOCMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of 3-chloro-2-methylphenylamine, which is then reacted with 2-(furan-2-yl)methyl-2-hydroxypropylamine under controlled conditions to form the desired ethanediamide compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include furanones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic/Heterocyclic Moieties
N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
- Key Differences :
- Replaces the furan-2-yl group with a thiophen-3-yl ring.
- Incorporates a cyclopropylmethyl group instead of the 2-hydroxypropyl chain.
- Impact: Thiophene’s higher electron density may enhance binding to sulfur-interacting biological targets. Molecular Formula: C17H17ClN2O2S; Molecular Weight: 348.8 .
3-Chloro-N-phenyl-phthalimide
- Key Differences :
- Features a phthalimide core instead of an ethanediamide linker.
- Lacks the furan-containing hydroxypropyl substituent.
- Impact :
Functional Group and Backbone Modifications
Chloroacetamide Derivatives
Examples from pesticide chemistry ():
- 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor)
- Key Differences :
- Acetamide backbone instead of ethanediamide.
- Variable alkyl/aryl substituents (e.g., methoxy, diethylphenyl).
- Impact :
Ranitidine-Related Compounds
- Ranitidine amino alcohol hemifumarate: Contains a 5-[(dimethylamino)methyl]furan-2-yl group.
- Key Differences: Dimethylamino substitution on the furan ring vs. the target compound’s unsubstituted furan. Sulfur-containing chains (e.g., sulphanyl ethyl groups) in ranitidine analogs.
- Impact: The dimethylamino group in ranitidine derivatives facilitates protonation at physiological pH, enhancing receptor binding—a feature absent in the target compound .
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to .
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a chlorinated methylphenyl moiety and a furan ring, which are known to contribute to various biological activities. The IUPAC name for this compound reflects its complex structure, which is critical for its interactions at the molecular level.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects such as:
- Antimicrobial Activity : The presence of the furan ring is associated with antimicrobial properties. Studies have shown that furan derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Compounds containing similar structural motifs have been investigated for their anticancer effects. For instance, certain furan derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of related compounds:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of furan derivatives, including those structurally similar to this compound. Results indicated significant inhibition against E. coli with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL .
- Cytotoxicity Against Cancer Cells : Research involving HeLa cells revealed that certain furan conjugates exhibited IC50 values as low as 0.15 µg/mL, indicating potent cytotoxic effects . This suggests that modifications in the structure of furan-containing compounds can enhance their anticancer properties.
Comparative Analysis
When compared to other carboxamide derivatives, this compound shows unique characteristics due to its dual functional groups (chlorinated phenyl and furan). This uniqueness may provide distinct advantages in terms of specificity and potency against targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
